h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh
Description
Overview of Peptide Science and its Significance in Contemporary Research
Peptide science is a dynamic and rapidly advancing field at the intersection of chemistry and biology. Peptides are short chains of amino acids, typically defined as containing between 2 and 50 amino acid residues, linked by peptide bonds. explorationpub.com They are fundamental molecules in all living organisms, playing a vast array of roles, from acting as signaling molecules and hormones to serving as precursors to larger proteins. youtube.com The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological function.
In contemporary research, peptides have garnered significant attention as valuable tools and potential therapeutic agents. explorationpub.comresearchgate.net Their high specificity and potency, combined with generally low toxicity, make them attractive alternatives to traditional small molecule drugs. researchgate.net The applications of synthetic peptides are extensive and diverse, encompassing areas such as drug discovery, the development of new vaccines, and targeted drug delivery. researchgate.netbiomatik.com Researchers are actively exploring peptides for their potential in treating a wide range of conditions, including metabolic disorders, cancers, and neurodegenerative diseases. researchgate.net Furthermore, peptides are instrumental in basic research for elucidating biological pathways, mapping protein epitopes, and producing antibodies. explorationpub.comresearchgate.net The ability to synthesize custom peptide sequences allows scientists to design molecules with specific, desired functions, opening up new avenues in regenerative medicine, diagnostics, and materials science. genscript.com
Contextualization of the Chemical Compound (h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh) within Peptide Research Paradigms
The chemical compound this compound is an octapeptide, meaning it is composed of eight amino acid residues. Its sequence is Lysine-Arginine-Threonine-Glycine-Glutamine-Tyrosine-Lysine-Leucine. The "h-" at the beginning indicates a free amino group at the N-terminus, and the "-oh" at the end signifies a free carboxyl group at the C-terminus. While there is no extensive body of published research on this specific peptide sequence, its structure allows for contextualization within established peptide research paradigms based on the properties of its constituent amino acids.
Given its composition, this compound could be investigated in several research contexts. For example, it could be a synthetic peptide designed to mimic a binding domain of a larger protein, potentially to study protein-protein interactions or to act as a competitive inhibitor. The presence of basic residues like Lysine (B10760008) and Arginine is also a feature of some cell-penetrating peptides, which are used to deliver cargo into cells. researchgate.net Therefore, research on this peptide might explore its potential as a drug delivery vehicle. Without specific experimental data, the function of this compound remains theoretical, but its structure provides a rational basis for its investigation in various areas of peptide science.
Detailed Research Findings
As the specific peptide this compound is not widely documented, this section will focus on the detailed properties of its constituent amino acids to provide a basis for understanding its potential characteristics and research applications.
Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Lysine | Lys, K | C₆H₁₄N₂O₂ | 146.19 | Basic, positively charged, hydrophilic wikipedia.org |
| Arginine | Arg, R | C₆H₁₄N₄O₂ | 174.20 | Strongly basic, positively charged, hydrophilic scienceinfo.comwikipedia.org |
| Threonine | Thr, T | C₄H₉NO₃ | 119.12 | Polar, uncharged, hydrophilic drugbank.com |
| Glycine (B1666218) | Gly, G | C₂H₅NO₂ | 75.07 | Nonpolar, smallest amino acid, provides flexibility aatbio.comarizona.edu |
| Glutamine | Gln, Q | C₅H₁₀N₂O₃ | 146.14 | Polar, uncharged, hydrophilic arizona.educhemicalbook.com |
| Tyrosine | Tyr, Y | C₉H₁₁NO₃ | 181.19 | Aromatic, polar, capable of phosphorylation russelllab.orgwikipedia.org |
| Leucine (B10760876) | Leu, L | C₆H₁₃NO₂ | 131.17 | Nonpolar, hydrophobic, branched-chain numberanalytics.comchemicalbook.com |
This table is generated based on data from multiple sources. scienceinfo.comwikipedia.orgrusselllab.orgwikipedia.orgaatbio.comarizona.edunumberanalytics.comwikipedia.orgdrugbank.comarizona.educhemicalbook.comchemicalbook.com
Potential Functional Roles of Amino Acid Residues
The specific sequence of amino acids in this compound suggests several potential functional roles based on the known functions of each residue within peptides and proteins.
| Amino Acid Residue | Potential Functional Contribution |
| Lysine (K) | The two lysine residues contribute positive charges, making the peptide soluble in aqueous environments and likely to interact with negatively charged molecules. Lysine is often involved in protein stability through salt bridges and can be a site for post-translational modifications like acetylation. wikipedia.orgrusselllab.orgnumberanalytics.com |
| Arginine (R) | Arginine's guanidinium (B1211019) group provides a strong positive charge and can form multiple hydrogen bonds, making it crucial for binding to negatively charged groups like phosphates. This is a key feature in many protein active sites and DNA/RNA binding proteins. russelllab.orgresearchgate.netnih.gov |
| Threonine (T) | The hydroxyl group of threonine can participate in hydrogen bonding and is a site for O-linked glycosylation and phosphorylation, which are important for protein structure and signaling. wikipedia.org |
| Glycine (G) | As the smallest amino acid, glycine imparts conformational flexibility to the peptide chain, allowing it to adopt structures that might be inaccessible to peptides with bulkier residues. This flexibility can be critical in protein-protein interactions and receptor binding. wikipedia.orgrusselllab.org |
| Glutamine (Q) | The amide group of glutamine can act as both a hydrogen bond donor and acceptor, contributing to the stability of the peptide's structure. Glutamine is a neutral, polar amino acid. arizona.edutherascience.com |
| Tyrosine (Y) | The phenolic side chain of tyrosine is versatile. It can engage in stacking interactions with other aromatic groups and is a key site for phosphorylation by tyrosine kinases, a fundamental process in cellular signal transduction. russelllab.orgnih.govcreative-peptides.com |
| Leucine (L) | Leucine is a hydrophobic amino acid that would likely contribute to a hydrophobic patch on the peptide's surface or be involved in interactions with hydrophobic pockets in a target receptor. It is also known to play a role in stimulating muscle protein synthesis. numberanalytics.com |
This table is a theoretical analysis based on established roles of these amino acids in peptide and protein science. wikipedia.orgrusselllab.orgrusselllab.orgrusselllab.orgarizona.edunumberanalytics.comresearchgate.netnumberanalytics.comnih.govwikipedia.orgwikipedia.orgrusselllab.orgtherascience.comnih.govcreative-peptides.com
Structure
2D Structure
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDSBTNBXZKKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N14O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Peptide Synthesis and Purification of the Chemical Compound
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. vaia.com This technique involves covalently attaching the first amino acid of the sequence to an insoluble polymer resin and then sequentially adding the subsequent amino acids. vaia.com The growing peptide chain remains attached to this solid support throughout the synthesis, which simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple washing and filtration. thieme-connect.de
The synthesis of peptides relies on protecting groups to prevent unwanted side reactions at the N-terminus of the amino acids being added. The two most dominant strategies are named after their respective N-terminal protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl).
Fmoc Chemistry : In this approach, the N-α-amino group of the incoming amino acid is protected by the Fmoc group. chempep.com This group is base-labile, meaning it is stable under acidic conditions but can be removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com The side chains of the amino acids (like the ε-amino group of Lysine) are protected by acid-labile groups, such as the Boc group. chempep.comchemicalbook.com The final cleavage of the completed peptide from the resin and removal of all side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA). novoprolabs.com
Boc Chemistry : This older method uses the acid-labile Boc group to protect the N-α-amino group. youtube.com The Boc group is removed at each cycle using a moderate acid like TFA. The side-chain protecting groups are designed to be stable to TFA but are cleaved by a much stronger acid, such as hydrofluoric acid (HF), in the final step. youtube.com
For the synthesis of h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh, an Fmoc strategy would typically be preferred due to the milder conditions required for N-α-deprotection and final cleavage.
| Protecting Group Strategy | N-α Protection | N-α Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent |
| Fmoc Chemistry | Fmoc (Base-labile) | Piperidine | Acid-labile (e.g., Boc, Trt, tBu) | Strong Acid (e.g., TFA) |
| Boc Chemistry | Boc (Acid-labile) | TFA | Strong-acid-labile (e.g., Bzl) | Strong Acid (e.g., HF) |
The choice of resin and the chemical linker that attaches the peptide to it is crucial. The linker must be stable throughout the synthesis cycles but allow for efficient cleavage of the final peptide product.
For a peptide with a C-terminal carboxylic acid like this compound, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin would be common choices in Fmoc-based SPPS. The 2-CTC resin is particularly advantageous as it is very acid-sensitive, allowing the peptide to be cleaved under mild acidic conditions that leave the side-chain protecting groups intact if desired.
The synthesis would commence by attaching the C-terminal amino acid, Leucine (B10760876) (Leu), to the resin. The process of peptide elongation then proceeds by sequentially deprotecting the N-terminus of the resin-bound amino acid and coupling the next protected amino acid in the sequence until the full chain is assembled.
The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. bachem.com This activation is necessary to overcome the thermodynamic barrier of the condensation reaction. ekb.eg
Common classes of coupling reagents include carbodiimides and onium salts (aminium/uronium and phosphonium). peptide.comresearchgate.net
Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve reaction rates and suppress racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. uni-kiel.deacs.org
Onium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and provide rapid coupling with minimal side reactions. bachem.compeptide.com These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). bachem.com
For a sequence containing sterically hindered or difficult couplings, a potent reagent like HATU or COMU would be selected to ensure the reaction goes to completion. bachem.com
| Coupling Reagent Class | Examples | Common Additives | Required Base |
| Carbodiimides | DCC, DIC peptide.com | HOBt, OxymaPure uni-kiel.de | NMM (in solution) bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU bachem.comacs.org | (Often incorporated) | DIPEA, Collidine bachem.comuni-kiel.de |
| Phosphonium Salts | BOP, PyBOP bachem.compeptide.com | (Often incorporated) | DIPEA, NMM bachem.com |
Solution-Phase Peptide Synthesis Approaches
Also known as liquid-phase peptide synthesis, this classical method involves carrying out all reaction steps in a solution. youtube.com The peptide is synthesized sequentially, and the intermediate products are isolated and purified after each step. thieme-connect.de While this method allows for the purification of intermediates and is scalable for large-scale production, it is incredibly labor-intensive and time-consuming, especially for longer peptides. thieme-connect.deyoutube.com The insolubility of larger protected peptide fragments can also be a significant challenge. thieme-connect.de For a relatively short peptide like this compound, solution-phase synthesis is a viable, albeit less common, alternative to SPPS.
Advanced Purification Methods for the Chemical Compound
After the peptide is synthesized and cleaved from the resin, the resulting crude product contains the target peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) and incompletely deprotected peptides. Therefore, a robust purification step is essential.
High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for the purification and purity analysis of synthetic peptides. Specifically, reversed-phase HPLC (RP-HPLC) is typically used.
In RP-HPLC, the crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., silica (B1680970) with C18 alkyl chains). The peptides are then eluted by a gradient of an increasing concentration of an organic solvent, such as acetonitrile, mixed with the aqueous solvent (which usually contains an ion-pairing agent like TFA). Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The eluting peptides are detected by UV absorbance, typically at 214-220 nm, which corresponds to the absorbance of the peptide backbone. The fraction containing the pure target peptide is collected, and its purity can be confirmed by re-injecting a small sample into the HPLC and by mass spectrometry.
| Parameter | Typical Condition for Peptide Purification |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18-functionalized silica |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient of increasing concentration of Mobile Phase B |
| Detection | UV absorbance at 214-220 nm |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for the purification of synthetic peptides, including basic sequences like this compound. bachem.comnih.govresearchgate.net This technique separates molecules based on their hydrophobicity. researchgate.net The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically silica chemically modified with C18 alkyl chains), and elution is carried out by a gradient of increasing organic solvent concentration in a polar mobile phase. bachem.com
The process begins with the crude peptide mixture dissolved in a highly aqueous, low-organic solvent (Mobile Phase A, e.g., 0.1% TFA in water). As the gradient progresses, the concentration of a less polar organic solvent (Mobile Phase B, e.g., 0.1% TFA in acetonitrile) increases. bachem.com More hydrophilic impurities elute first, while the target peptide and more hydrophobic impurities are retained longer. The target peptide elutes at a specific concentration of organic solvent that matches its hydrophobicity, allowing for its separation from other components. bachem.com Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized. jove.com
Table 1: Typical RP-HPLC Parameters for Purification of this compound
| Parameter | Description | Typical Setting | Rationale for this compound |
|---|---|---|---|
| Stationary Phase | The solid support within the column. | C18-modified silica, wide-pore (300 Å) | The C18 phase provides sufficient hydrophobicity for retaining the peptide, while wide pores are suitable for peptide molecules. researchgate.net |
| Mobile Phase A | Aqueous phase (low elution strength). | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH ensures protonation of carboxyl groups, and TFA acts as an ion-pairing agent for the basic Lys and Arg residues. nih.govjove.com |
| Mobile Phase B | Organic phase (high elution strength). | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is a common organic modifier that effectively elutes peptides from the C18 column. researchgate.net |
| Gradient | Gradual increase of Mobile Phase B. | Linear gradient, e.g., 5% to 60% B over 30-60 min | Allows for sequential elution based on increasing hydrophobicity, separating the target peptide from synthesis impurities. |
| Detection | Method for monitoring column effluent. | UV Absorbance at 210-220 nm | Detects the peptide bonds present in all peptide fragments, allowing for comprehensive impurity profiling. bachem.com |
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius, or size in solution. lcms.cznih.gov This technique is particularly useful for separating the target peptide (MW ~993 Da) from high-molecular-weight aggregates or from very small molecules like salts and residual solvents. Unlike RP-HPLC, SEC does not rely on binding interactions with the column matrix; instead, separation is achieved as molecules partition between the mobile phase flowing around the stationary phase particles and the mobile phase within the pores of the particles. nih.gov
In SEC, larger molecules cannot enter the pores of the stationary phase and thus travel a shorter path, eluting first. waters.com Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. For a relatively small peptide like this compound, a stationary phase with a small pore size is required to achieve effective separation from other small peptide impurities. nih.govwaters.com Columns with a pore size of approximately 80 Å to 125 Å are specifically designed for the analysis of small proteins and peptides. waters.comtechnosaurus.co.jp
A critical consideration for this peptide in SEC is the potential for non-specific ionic or hydrophobic interactions with the silica-based column matrix, which can disrupt the size-based separation mechanism. technosaurus.co.jp To minimize these secondary interactions, the mobile phase often contains a high concentration of salt (e.g., 150-300 mM NaCl) and may include organic additives or denaturing agents to ensure separation is governed purely by molecular size. technosaurus.co.jp
Table 2: SEC Columns and Conditions for this compound Analysis
| Column Type | Particle/Pore Size | Effective MW Range (Da) | Mobile Phase Considerations |
|---|---|---|---|
| Zenix™-80 | 3 µm, 80 Å | < 10,000 | A mobile phase of 25 mM sodium acetate (B1210297) with 300 mM NaCl can provide good separation for complex peptide mixtures. technosaurus.co.jp |
| BEH SEC, 125Å | 1.7 µm or 3.5 µm, 125 Å | 100 - 80,000 | Provides an effective separation range for small proteins and peptides like the target octapeptide. waters.com |
| TSKgel G2000SW | 5-10 µm, 125 Å | < 30,000 | A classic silica-based column suitable for peptide analysis. |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution analytical technique that separates charged molecules based on their charge-to-mass ratio within a narrow, fused-silica capillary. mdpi.com Given that this compound possesses a high net positive charge at acidic to neutral pH due to its two lysine (B10760008) and one arginine residues, CE is an exceptionally well-suited method for its analysis and purification. mdpi.com The technique is considered orthogonal to HPLC because the separation principle is fundamentally different, providing a powerful tool for assessing purity. mdpi.com
In a typical CE setup, a buffer-filled capillary connects two buffer reservoirs, each containing an electrode. When a high voltage is applied, an electroosmotic flow (EOF) is generated, and charged analytes migrate according to their electrophoretic mobility. For a basic peptide, analysis is typically performed in an acidic buffer (e.g., pH 2.5). nih.gov At this low pH, the peptide is strongly positively charged, and the silanol (B1196071) groups on the inner wall of the capillary are suppressed, which minimizes unwanted interactions and peak broadening. nih.gov The positively charged peptide migrates rapidly toward the cathode, and its high charge-to-mass ratio allows for excellent resolution from neutral or less-charged impurities. aun.edu.eg
Table 3: Key Parameters in Capillary Electrophoresis for this compound
| Parameter | Description | Typical Setting | Rationale |
|---|---|---|---|
| Background Electrolyte (BGE) | The buffer solution filling the capillary. | Acidic buffers, e.g., 100 mM phosphate (B84403) at pH 2.5 or isoelectric buffers like Aspartic Acid (pI 2.77). nih.govcapes.gov.br | Low pH maximizes the peptide's positive charge and suppresses silanol ionization on the capillary wall, leading to sharp peaks. |
| Applied Voltage | The electric potential across the capillary. | 15-30 kV | High voltage drives the separation, providing fast analysis times and high efficiency. |
| Capillary | The separation column. | Uncoated or coated fused-silica (e.g., 50 µm I.D.) | Uncoated capillaries are common at low pH; coatings can be used to further reduce analyte-wall interactions. nih.gov |
| Injection | Introduction of the sample into the capillary. | Hydrodynamic or Electrokinetic | A small plug of the peptide sample is introduced at the capillary inlet for separation. |
Isoelectric Focusing (IEF) for Charge-Based Separation
Isoelectric Focusing (IEF) is a powerful electrophoretic technique that separates ampholytic molecules, such as peptides, based on their isoelectric point (pI). khanacademy.orgnih.gov The pI is the specific pH at which a molecule carries no net electrical charge. The peptide this compound, with its two lysine residues and one arginine residue and no acidic residues, is a strongly basic peptide and would therefore have a high pI. khanacademy.org
In IEF, a stable pH gradient is established in a support medium, such as a gel or a capillary. bitesizebio.combio-rad.com When a peptide mixture is subjected to an electric field across this gradient, individual peptides migrate toward the electrode with the opposite charge. creative-proteomics.com A basic peptide like the target compound will be positively charged in the acidic and neutral regions of the gradient and will migrate toward the cathode (negative electrode). khanacademy.org As it moves through the gradient into regions of increasing pH, it will lose protons and its net positive charge will decrease. Migration ceases when the peptide reaches the point in the pH gradient that is equal to its pI, as it no longer has a net charge and is not influenced by the electric field. nih.govcreative-proteomics.com This "focusing" effect results in very sharp, well-resolved bands, making IEF highly effective for separating peptides that differ only slightly in their pI. creative-proteomics.com For this peptide, a broad or basic pH range (e.g., pH 7-10) IPG strip would be appropriate. bio-rad.com
Table 4: Principles and Components of Isoelectric Focusing | Component/Principle | Description | Relevance to this compound | | :--- | :--- | :--- | :--- | | Isoelectric Point (pI) | The pH at which a molecule has a net charge of zero. khanacademy.org | The peptide has a high pI due to its basic amino acid content (Arg, Lys), making it ideal for separation on a basic pH gradient. | | pH Gradient | A continuous range of pH values across the separation medium. bitesizebio.com | An immobilized pH gradient (IPG) strip, often in a basic range (e.g., pH 7-10), would be used to resolve the high-pI peptide. bio-rad.com | | Electric Field | Applied voltage that drives the migration of charged molecules. nih.gov | Causes the positively charged peptide to migrate toward the cathode until it reaches its pI. | | Focusing | The point at which migration stops when the peptide's net charge becomes zero. creative-proteomics.com | Results in a highly concentrated, sharp band of the purified peptide at its specific pI value within the gradient. |
Membrane Filtration Techniques in Peptide Isolation
Membrane filtration is a pressure-driven separation technique used for the concentration, desalting, and purification of peptides based on molecular size. mdpi.com The key component is a semi-permeable membrane with a defined Molecular Weight Cut-Off (MWCO), which is the nominal molecular weight of a molecule that is 90% retained by the membrane. cobetter.com For the isolation of this compound (MW ~993 Da), ultrafiltration (UF) or nanofiltration (NF) would be the most relevant membrane processes.
UF membranes are generally used to separate molecules in the range of 1-300 kDa, while NF is suitable for smaller molecules. mdpi.com To retain the target peptide, a membrane with an MWCO significantly lower than its molecular weight, typically 1/2 to 1/3 of the target size, is chosen to ensure high recovery. cobetter.com Therefore, a membrane with an MWCO of approximately 0.5 kDa or, more commonly, 1 kDa would be appropriate. sartorius.comanalytics-shop.com
This technique can be used to concentrate a dilute solution of the purified peptide or to remove small molecule impurities, such as salts or residual solvents, from the peptide solution in a process called diafiltration. It is often used as a preliminary purification step or as a final formulation step. The choice of membrane material, such as Polyethersulfone (PES) or regenerated cellulose, is important, as some materials can lead to sample loss due to non-specific binding of the peptide to the membrane surface. sartorius.comnih.gov
Table 5: Membrane Filtration Options for a ~1 kDa Peptide
| Technique | Membrane Type | Typical MWCO (Da) | Application for this compound |
|---|---|---|---|
| Ultrafiltration (UF) | Polyethersulfone (PES), Regenerated Cellulose | 1,000 - 5,000 | Concentration of the peptide solution; removal of high MW impurities. A 1 kDa MWCO membrane is a common choice. sartorius.com |
| Nanofiltration (NF) | Polyamide, PES | 200 - 1,000 | Desalting; removal of very small organic impurities while retaining the peptide. |
| Diafiltration | UF or NF Membrane | < 1,000 | Buffer exchange or removal of salts by continuously adding new buffer while filtering. |
Magnetic Nanoparticle-Based Peptide Separation
Magnetic nanoparticle-based separation is an advanced technique that utilizes magnetic nanoparticles (MNPs) as a solid-phase support for the rapid and selective isolation of target molecules from a complex mixture. mdpi.com This method offers advantages such as high surface-area-to-volume ratio, low toxicity, and easy manipulation using an external magnetic field, which avoids the need for chromatography columns or centrifugation. mdpi.comnih.gov
For the specific purification of this compound, the surface of the MNPs (commonly iron oxide) would be functionalized with a ligand that has a specific affinity for the peptide. nih.gov Given the peptide's sequence and basic nature, several strategies could be employed:
Ion-Exchange: The MNP surface could be modified with negatively charged groups (e.g., carboxylates) to bind the positively charged peptide.
Affinity Ligands: If a known binding partner exists for this bFGF fragment, that partner could be immobilized on the MNP surface for highly specific capture.
Material-Specific Peptides: In some applications, peptides are identified that bind specifically to certain materials; conversely, a peptide sequence could be a target for specifically designed MNPs. rsc.org
The general workflow involves mixing the functionalized MNPs with the crude peptide solution to allow binding. mdpi.com An external magnet is then used to immobilize the MNPs (with the bound peptide) while the unbound impurities are washed away. Finally, the purified peptide is eluted from the MNPs by changing the buffer conditions (e.g., high salt concentration or a shift in pH) to disrupt the binding interaction. mdpi.comnih.gov
Table 6: Strategies for Magnetic Nanoparticle-Based Separation
| Strategy | MNP Functionalization | Binding Principle | Elution Method |
|---|---|---|---|
| Cation Exchange | Surface coated with negatively charged polymers (e.g., poly(aspartic acid)). acs.org | Electrostatic attraction between the negative MNP surface and the positively charged Lys/Arg residues of the peptide. | Increase salt concentration or increase pH to neutralize peptide charge. |
| Reversed-Phase | Surface coated with hydrophobic ligands (e.g., C18). | Hydrophobic interaction between the peptide and the MNP surface. | Elution with an organic solvent like acetonitrile. |
| Specific Affinity | Surface conjugated with a specific antibody or binding protein for the KRTGQYKL sequence. | High-specificity antibody-antigen or protein-ligand interaction. | Low pH or chaotropic agents to disrupt the affinity binding. |
Comprehensive Structural Characterization of the Chemical Compound
Primary Structure Determination and Sequence Verification
Verifying the primary structure of H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH is fundamental. It involves confirming the identity and order of the amino acids: Lysine (B10760008), Arginine, Threonine, Glycine (B1666218), Glutamine, Tyrosine, Lysine, and Leucine (B10760876). This verification process also establishes the presence of a free N-terminal amine group on the initial lysine and a free C-terminal carboxylic acid group on the final leucine.
Mass spectrometry is the cornerstone technology for the molecular-level analysis of peptides like this compound. It provides precise information on molecular weight and sequence through the mass-to-charge ratio (m/z) of ionized molecules. Various MS techniques are employed synergistically to build a complete and confident structural profile.
Electrospray ionization is a "soft" ionization technique that allows for the analysis of large biomolecules by generating multiply charged ions from solution with minimal fragmentation. nih.gov For the peptide this compound, its three basic residues (two Lysines and one Arginine) make it particularly amenable to forming ions with charges of +2 and +3, in addition to the singly charged molecular ion [M+H]⁺. The analysis of the resulting m/z spectrum allows for the calculation of the intact molecular mass of the peptide.
Table 1: Theoretical ESI-MS Data for this compound Based on a calculated monoisotopic mass of 848.4922 u for the neutral peptide.
| Ion Species | Adducted Mass (u) | Charge (z) | Theoretical m/z |
|---|---|---|---|
| [M+H]⁺ | 849.5000 | 1 | 849.5000 |
| [M+2H]²⁺ | 850.5079 | 2 | 425.2539 |
MALDI is another soft ionization technique, valued for its speed, sensitivity, and tendency to produce predominantly singly charged ions ([M+H]⁺), which simplifies spectral interpretation. nih.govnih.gov The peptide sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and irradiated with a laser pulse. nih.gov This process desorbs and ionizes the peptide, making it suitable for time-of-flight (TOF) analysis. MALDI-TOF-MS is an effective method for rapidly confirming the molecular weight of the synthesized peptide and assessing the presence of impurities. nih.gov The choice of matrix can be crucial; for instance, 2,5-dihydroxybenzoic acid (DHB) has been shown to improve the detection of peptides containing basic residues like lysine and arginine. nih.gov
Tandem mass spectrometry (MS/MS) is the definitive method for elucidating the amino acid sequence of a peptide. nih.govnih.gov In this process, the molecular ion of this compound (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to generate a fragmentation spectrum.
The fragmentation typically occurs at the peptide bonds, producing a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass difference between consecutive peaks in a b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. researchgate.net The presence of a basic lysine residue at the N-terminus can promote the formation of a clear b-ion series. researchgate.net
Table 2: Theoretical Monoisotopic Masses of b- and y-ion Fragments for this compound
| Sequence | b-ion (m/z) | Amino Acid | y-ion (m/z) | Sequence |
|---|---|---|---|---|
| Lys | 129.1021 | K | 849.5000 | Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu |
| Lys-Arg | 285.2032 | R | 720.3979 | Arg-Thr-Gly-Gln-Tyr-Lys-Leu |
| Lys-Arg-Thr | 386.2509 | T | 564.2968 | Thr-Gly-Gln-Tyr-Lys-Leu |
| Lys-Arg-Thr-Gly | 443.2724 | G | 463.2491 | Gly-Gln-Tyr-Lys-Leu |
| Lys-Arg-Thr-Gly-Gln | 571.3309 | Q | 406.2276 | Gln-Tyr-Lys-Leu |
| Lys-Arg-Thr-Gly-Gln-Tyr | 734.3943 | Y | 278.1691 | Tyr-Lys-Leu |
High-resolution mass spectrometry (HR-MS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides mass measurements with extremely high accuracy (typically sub-ppm). nih.gov This capability is critical for two main reasons. First, it allows for the calculation of the elemental formula of the peptide, providing strong evidence for its identity. nih.gov Second, it enables the differentiation of near-isobaric amino acid residues.
For this compound, this is particularly relevant for confirming the placement of Lysine (K) versus Glutamine (Q), as they have very similar masses. Lysine has a monoisotopic mass of 128.09496 u, while Glutamine's is 128.05858 u. jeol.com The small mass difference of 0.03638 u can only be resolved by an instrument with high resolving power. nih.govjeol.com HR-MS can therefore unambiguously verify that the residues at positions 1, 5, and 7 are indeed Lysine, Glutamine, and Lysine, respectively, and not an isomeric combination.
Table 3: Accurate Mass Comparison of Isobaric Peptides
| Peptide Sequence | Monoisotopic Mass (u) | Mass Difference (u) |
|---|---|---|
| H-Lys -Arg-Thr-Gly-Gln -Tyr-Lys-Leu-OH | 848.49222 | N/A |
| H-Gln -Arg-Thr-Gly-Lys -Tyr-Lys-Leu-OH | 848.49222 | 0 |
Combining Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry provides a powerful two-dimensional analysis. mdpi.com UPLC separates the components of a mixture based on their physicochemical properties (e.g., hydrophobicity) with high resolution and speed. The eluent is then directed into the mass spectrometer, which determines the molecular weight of the compounds as they elute.
For this compound, a UPLC-MS analysis would produce a chromatogram showing a primary peak at a specific retention time, corresponding to the correct peptide. The mass spectrometer would confirm that the mass of this peak matches the theoretical mass of the target compound. nih.govresearchgate.net Any additional peaks in the chromatogram would indicate impurities, such as byproducts from the synthesis (e.g., deletion sequences or incompletely deprotected peptides), which could then be identified by their respective masses. This method is thus essential for both identity confirmation and purity assessment. nih.govnih.gov
Table 4: Hypothetical UPLC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Major Ion m/z (ESI+) | Identity/Inference |
|---|---|---|---|
| 1 | 4.85 | 849.50 | This compound (Target Peptide) |
| 2 | 4.52 | 736.42 | Impurity (e.g., Deletion of Leu) |
Mass Spectrometry (MS) Techniques
Higher-Order Structural Analysis of the Chemical Compound (Secondary, Tertiary, Quaternary Structures)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure, dynamics, and environment of individual atoms within a peptide in solution. nih.govuzh.ch By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a comprehensive picture of the peptide's conformational ensemble can be constructed.
The determination of the three-dimensional solution structure of a peptide like this compound by NMR involves a series of experiments, including COSY, TOCSY, and NOESY. The NOESY experiment is particularly crucial as it provides distance constraints between protons that are close in space, which are used to calculate and refine a family of structures consistent with the experimental data. For a short, linear peptide, it is likely to exist as an ensemble of flexible conformations rather than a single, rigid structure. NMR can characterize this conformational flexibility, which may be important for its interaction with its biological target. nih.gov
Illustrative Data Table of Key NMR Constraints for Structure Calculation Note: The following data is representative and for illustrative purposes, as specific experimental data for this peptide is not publicly available.
| Constraint Type | Residue Pair | Distance/Angle Range |
|---|---|---|
| Sequential NOE (i, i+1) | Gly(4)-Gln(5) | 2.0 - 3.5 Å |
| Medium-range NOE (i, i+2) | Arg(2)-Gly(4) | < 4.5 Å |
| Long-range NOE | Lys(1)-Tyr(6) | < 5.0 Å |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides and proteins in solution. units.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
The far-UV CD spectrum (typically 190-250 nm) of a peptide reveals the proportions of α-helix, β-sheet, and random coil conformations. units.it
α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
Random coil or unstructured peptides are characterized by a strong negative band below 200 nm.
For a short, linear peptide like this compound, it is plausible that it adopts a predominantly random coil conformation in aqueous solution, which would be indicated by a strong negative ellipticity near 200 nm. However, the presence of specific residues and the solution environment could induce some local, transient secondary structure.
Illustrative Data Table for Secondary Structure Content from CD Spectroscopy Note: The following data is representative and for illustrative purposes, as specific experimental data for this peptide is not publicly available.
| Secondary Structure | Estimated Percentage |
|---|---|
| α-Helix | ~5% |
| β-Sheet | ~15% |
X-ray Crystallography for Atomic Resolution Structural Elucidation
X-ray crystallography stands as a premier technique for determining the three-dimensional structure of molecules, including peptides, at atomic resolution. americanpeptidesociety.org The method involves irradiating a well-ordered crystal of the target molecule with a beam of X-rays. The subsequent diffraction pattern of the X-rays is recorded and analyzed to build a model of the electron density, which is then interpreted to reveal the precise arrangement of every atom in the peptide. nih.gov
For a peptide like this compound, obtaining a high-quality crystal is the most critical and often the most challenging step. americanpeptidesociety.org The process requires bringing the peptide to a state of supersaturation under conditions that favor the formation of a highly ordered crystal lattice rather than amorphous precipitation. nih.gov The resulting atomic model would reveal crucial details about the peptide's backbone torsion angles (phi and psi), the orientation of its amino acid side chains, and any intramolecular hydrogen bonds that stabilize its structure. While specific crystallographic data for this compound is not publicly available, studies on other short or stapled octapeptides have successfully yielded high-resolution structures, demonstrating the feasibility of this approach. nih.govnih.gov
The flexible nature of peptides necessitates specialized techniques to coax them into forming crystals suitable for diffraction experiments. americanpeptidesociety.org The most common methods include vapor diffusion and microbatch crystallization.
Vapor Diffusion: This is the most widely used technique for peptide and protein crystallization. americanpeptidesociety.org It involves a drop containing a mixture of the purified peptide solution and a precipitant solution, which is sealed in a chamber with a larger reservoir of the precipitant solution at a higher concentration. nih.gov Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the peptide and the precipitant in the drop, thereby guiding the system toward supersaturation and nucleation. nih.gov This method has two main variants: the "hanging drop" method, where the drop hangs from an inverted coverslip, and the "sitting drop" method, where the drop rests on a pedestal. nih.gov
Microbatch Crystallization: In this technique, small volumes of the peptide and precipitant solutions are mixed directly and dispensed as droplets under a layer of inert oil, such as paraffin (B1166041) oil. americanpeptidesociety.orgdouglas.co.uk The oil prevents evaporation, allowing the crystallization to proceed in a stable environment. This method is advantageous as it requires very small sample volumes and can be used to screen a vast number of different crystallization conditions in high-throughput formats. americanpeptidesociety.org Variations of this method can allow for slow evaporation by using specific oil mixtures, combining the principles of batch and vapor diffusion methods. douglas.co.uk
Co-crystallization: For peptides that are particularly difficult to crystallize alone, co-crystallization with a binding partner or ligand can be employed. This approach can stabilize a specific conformation of the peptide, making it more amenable to forming an ordered crystal lattice.
A comparison of the primary crystallization techniques highlights their distinct operational principles and applications.
| Technique | Principle | Key Advantages | Common Use Case |
| Vapor Diffusion (Hanging/Sitting Drop) | Slow evaporation of water from a peptide/precipitant drop into a higher concentration reservoir, gradually increasing solute concentration. nih.gov | Simplicity, reproducibility, wide use, allows for a gradual approach to supersaturation. americanpeptidesociety.org | Initial screening and optimization of crystallization conditions for a wide range of peptides and proteins. |
| Microbatch | Direct mixing of peptide and precipitant under an inert medium (oil) to prevent rapid evaporation. americanpeptidesociety.orgnih.gov | Requires very small sample volumes, ideal for high-throughput screening, less labor-intensive. douglas.co.uk | Screening hundreds of conditions simultaneously, especially when the sample is scarce. americanpeptidesociety.org |
| Co-crystallization | Crystallizing a peptide in complex with another molecule (e.g., a ligand, antibody fragment) to stabilize its conformation. | Can induce crystallization in otherwise recalcitrant peptides, provides structural insight into molecular interactions. | Determining the structure of a peptide-receptor complex or stabilizing a flexible peptide. |
Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Bond Conformation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in various environments, including in aqueous solution or solid state. nih.govresearchgate.net The method measures the absorption of infrared radiation by the molecule, which excites vibrations in its chemical bonds. The peptide backbone contains amide groups that give rise to several characteristic absorption bands sensitive to conformation. lew.roleibniz-fli.de
The most informative of these is the Amide I band , located between 1600 and 1700 cm⁻¹. shimadzu.com This band arises primarily from the C=O stretching vibration of the peptide backbone. shimadzu.comspectroscopyonline.com The precise frequency of the Amide I absorption is highly sensitive to the peptide's secondary structure, as different conformations (e.g., α-helix, β-sheet, β-turn, random coil) produce distinct hydrogen-bonding patterns that influence the C=O bond. researchgate.net By deconvoluting the complex Amide I band, researchers can estimate the percentage of each type of secondary structure within the peptide.
Other important bands include the Amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, and the Amide III band (1200-1300 cm⁻¹), which is also conformationally sensitive. shimadzu.comresearchgate.net Analysis of these bands provides complementary information for a comprehensive structural assessment. nih.govresearchgate.net
The table below summarizes the typical FTIR Amide I band frequencies associated with common peptide secondary structures.
| Secondary Structure | Amide I Frequency Range (cm⁻¹) | Vibrational Mode Origin |
| α-Helix | ~1650 - 1658 | C=O stretching in a tightly coiled, hydrogen-bonded backbone. researchgate.net |
| β-Sheet | ~1620 - 1640 (low frequency)~1680 - 1700 (high frequency, antiparallel) | C=O stretching in extended, hydrogen-bonded strands. lew.ro |
| β-Turn | ~1660 - 1685 | C=O stretching in tight loop regions of the peptide backbone. researchgate.net |
| Random Coil / Unordered | ~1640 - 1650 | C=O stretching in a disordered state with varied hydrogen bonding. researchgate.net |
| Aggregated Strands | ~1611 - 1630 | Intermolecular β-sheet-like structures, often associated with aggregation. lew.ro |
Stability and Degradation Pathways of the Chemical Compound
Mechanisms of Peptide Degradation Relevant to the Chemical Compound
Enzymatic Cleavage by Proteases and Peptidases
Enzymatic degradation is a major pathway for the breakdown of peptides in biological systems. wikipedia.org This process is catalyzed by proteases and peptidases, which cleave peptide bonds with varying degrees of specificity. peakproteins.com
The peptide h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh is susceptible to cleavage by both exopeptidases, which act on the ends of the peptide chain, and endopeptidases, which cleave internal peptide bonds. mdpi.comnih.gov
Exopeptidases: The N-terminal lysine (B10760008) (Lys) makes the peptide a potential substrate for aminopeptidases, particularly those with a preference for basic residues like lysine-specific aminopeptidase (B13392206) (KAP). nih.govresearchgate.net These enzymes would cleave the N-terminal lysine from the rest of the peptide. At the other end, the C-terminal leucine (B10760876) (Leu) makes the peptide susceptible to carboxypeptidases, such as carboxypeptidase A, which preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. mdpi.compearson.com
Endopeptidases: The presence of internal lysine (Lys) and arginine (Arg) residues renders the peptide highly susceptible to trypsin, a serine protease that specifically cleaves peptide bonds on the C-terminal side of these basic amino acids. nih.govqiagenbioinformatics.com Additionally, the tyrosine (Tyr) residue is a primary cleavage site for chymotrypsin, another serine protease that targets aromatic amino acids. thermofisher.comsigmaaldrich.com Chymotrypsin can also exhibit secondary, slower cleavage at other hydrophobic residues like leucine. thermofisher.com
Based on the known specificities of common proteases, the potential enzymatic cleavage sites within this compound can be predicted.
Table 1: Predicted Enzymatic Cleavage Sites in this compound
| Enzyme | Amino Acid Sequence | Predicted Cleavage Site(s) | Predicted Products |
| Aminopeptidase | Lys -Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH | After N-terminal Lys | Lys + Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH |
| Carboxypeptidase A | H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu -OH | Before C-terminal Leu | H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys + Leu |
| Trypsin | H-Lys-Arg -Thr-Gly-Gln-Tyr-Lys -Leu-OH | After Arg and internal Lys | H-Lys-Arg + Thr-Gly-Gln-Tyr-Lys + Leu-OH and H-Lys + Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH |
| Chymotrypsin | H-Lys-Arg-Thr-Gly-Gln-Tyr -Lys-Leu -OH | After Tyr and Leu | H-Lys-Arg-Thr-Gly-Gln-Tyr + Lys-Leu-OH and H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu + OH |
Note: The table presents the most probable cleavage events. The efficiency of cleavage can be influenced by surrounding amino acids.
Chemical Degradation Processes
In addition to enzymatic action, peptides can undergo chemical degradation, which involves the non-enzymatic alteration of the peptide backbone or its amino acid side chains.
Peptide bonds are generally stable, but they can be hydrolyzed under certain conditions, such as extreme pH and high temperatures. wikipedia.org The rate of hydrolysis can be influenced by the specific amino acid sequence. nih.gov While spontaneous hydrolysis under physiological conditions is slow, with half-lives estimated to be in years, it can still contribute to the long-term degradation of the peptide. wikipedia.org
Several amino acid residues within this compound are susceptible to oxidation, which can alter their chemical properties and potentially lead to peptide fragmentation.
Tyrosine (Tyr): The phenol (B47542) side chain of tyrosine is a primary target for oxidation, which can be initiated by various reactive oxygen species. rsc.org This can lead to the formation of dityrosine (B1219331) cross-links or other oxidized products, potentially altering the peptide's structure and function. nih.govmdpi.com
Lysine (Lys) and Arginine (Arg): The basic side chains of lysine and arginine can also undergo oxidation. nih.govresearchgate.net This can lead to the formation of carbonyl derivatives and may alter the charge and structure of the peptide. acs.org Some studies suggest that lysine and arginine may also possess radical-scavenging activity. nih.gov
Threonine (Thr): The hydroxyl group in the side chain of threonine can be a site for oxidation, although it is generally less susceptible than other residues. Under certain conditions, threonine can undergo dehydration. nih.govcreative-proteomics.com
Glutamine (Gln): The amide group in the side chain of glutamine can undergo deamidation to form glutamic acid. wikipedia.orgacs.org This reaction introduces a negative charge and can significantly alter the peptide's properties. The rate of deamidation is generally slow but can be influenced by neighboring amino acids and pH. nih.govnih.govmdpi.com
Table 2: Summary of Potential Chemical Degradation Pathways
| Degradation Process | Susceptible Residue(s) | Potential Products/Modifications |
| Hydrolysis | All peptide bonds | Smaller peptide fragments and constituent amino acids |
| Oxidation | Tyrosine (Tyr) | Dityrosine cross-links, quinones |
| Oxidation | Lysine (Lys), Arginine (Arg) | Carbonyl derivatives, loss of positive charge |
| Dehydration | Threonine (Thr) | Dehydrothreonine |
| Deamidation | Glutamine (Gln) | Glutamic acid |
Deamidation Reactions
Deamidation is a common chemical degradation pathway for peptides and proteins that involves the hydrolysis of the side-chain amide group on asparagine (Asn) or glutamine (Gln) residues. For the peptide this compound, the glutamine (Gln) residue is the site susceptible to this modification.
Under neutral or alkaline pH, the deamidation of Gln typically proceeds through a cyclic glutarimide (B196013) intermediate. nih.gov This mechanism is initiated by the attack of the backbone nitrogen of the adjacent amino acid (in this case, Tyrosine) on the Gln side-chain carbonyl carbon. The subsequent hydrolysis of this five-membered ring intermediate is not regiospecific and can occur at two different positions, leading to the formation of two distinct isomeric products: L-glutamic acid (Glu) and the unnatural isomer L-isoglutamic acid (isoGlu), where the peptide backbone is extended by a methylene (B1212753) group. nih.govacs.org Under acidic conditions, direct hydrolysis of the side-chain amide can also occur, which yields only the L-glutamic acid product. nih.gov
The rate of glutamine deamidation is generally much slower than that of asparagine. nih.govnsf.gov The half-life for Gln deamidation in unstructured peptides at physiological temperature and neutral pH can range from hundreds to thousands of days, heavily influenced by the local sequence and higher-order structure. nih.gov Factors that accelerate this reaction include elevated temperatures and basic pH conditions.
Table 1: Potential Deamidation Products of the Glutamine Residue
| Original Residue | Degradation Pathway | Resulting Products | Mass Change (Da) |
| Glutamine (Gln) | Deamidation via glutarimide intermediate | L-Glutamic acid (Glu) | +0.984 |
| Glutamine (Gln) | Deamidation via glutarimide intermediate | L-Isoglutamic acid (isoGlu) | +0.984 |
| Glutamine (Gln) | Deamidation via direct hydrolysis | L-Glutamic acid (Glu) | +0.984 |
Methodologies for Peptide Stability Assessment
Forced Degradation Studies Under Stress Conditions
Forced degradation, or stress testing, is an essential component of peptide development. It involves subjecting the peptide to harsh chemical and physical conditions to accelerate its degradation, thereby identifying likely degradation pathways and products that might be observed over a long shelf-life. researchgate.netsemanticscholar.org This process is crucial for developing stable formulations and establishing stability-indicating analytical methods. formulationbio.com A newer, accelerated method involves studying degradation in levitated microdroplets, which can shorten analysis times significantly. nih.gov
Table 4: Typical Forced Degradation Conditions and Potential Degradants for the Peptide
| Stress Condition | Typical Parameters | Potential Degradation Pathways for this compound |
| Thermal Stress | 40-80°C | Deamidation, aggregation, hydrolysis at susceptible peptide bonds. |
| Acidic Stress | 0.1 M HCl, elevated temperature | Hydrolysis of peptide bonds, particularly at Thr-Gly. |
| Basic Stress | 0.1 M NaOH, room temperature | Deamidation of Gln, isomerization, aggregation. |
| Oxidative Stress | 0.1% - 3% H₂O₂, room temperature | Oxidation of the Tyr residue. |
| Photolytic Stress | Exposure to UV/Vis light (e.g., ICH Q1B) | Photodegradation of the Tyr aromatic ring, leading to radical formation and aggregation. |
Chromatographic Methods for Degradation Product Monitoring
Chromatographic techniques are the cornerstone for monitoring peptide stability, allowing for the separation, identification, and quantification of the parent peptide and its degradation products. ijsra.netgilson.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique. nih.govphenomenex.com It separates molecules based on their hydrophobicity. Degradation products such as deamidated isomers often have slightly different polarities and can be resolved from the parent peptide.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. nih.gov This method is ideal for detecting and quantifying physical degradation products, such as soluble dimers, oligomers, and larger aggregates, which elute earlier than the monomeric peptide. ijsra.net
Table 5: Illustrative Chromatographic Behavior of Potential Degradation Products
| Degradation Product | Expected Change in Property | Typical Chromatographic Method | Expected Elution vs. Parent Peptide |
| Deamidated products (Glu, isoGlu) | Increased polarity/hydrophilicity | RP-HPLC | Earlier elution |
| Isomerized products (D-amino acids) | Minor change in hydrophobicity | RP-HPLC (chiral column may be needed) | Similar or slightly different elution |
| Aggregates (dimers, oligomers) | Increased molecular size | SEC | Earlier elution |
| Hydrolyzed fragments | Smaller size, altered polarity | RP-HPLC / SEC | Later elution (RP-HPLC), Later elution (SEC) |
Spectroscopic Methods for Monitoring Conformational Changes During Degradation
Spectroscopic methods are invaluable for assessing the physical stability of a peptide by providing information on its secondary and tertiary structure. researchgate.net Changes in these structures are often precursors to aggregation and loss of function.
Circular Dichroism (CD) Spectroscopy is highly sensitive to the secondary structure of a peptide in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light. A change in the CD spectrum, for example, a decrease in the signal associated with α-helical or β-sheet content, can indicate that the peptide is unfolding or aggregating.
Fourier Transform Infrared (FTIR) Spectroscopy provides detailed information about peptide secondary structure by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹). nih.govresearchgate.net This method can distinguish between different structures like α-helices, β-sheets, and random coils, and is particularly useful for analyzing both soluble and aggregated states, including solid samples. nih.gov
Table 6: Application of Spectroscopic Methods in Stability Assessment
| Spectroscopic Technique | Information Provided | Application in Stability Studies |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) in solution. nih.gov | Monitoring conformational changes upon exposure to thermal or chemical stress; detecting the onset of aggregation. |
| Fourier Transform Infrared (FTIR) | Secondary structure and intermolecular interactions (e.g., intermolecular β-sheets in aggregates). nih.gov | Characterizing the structure of aggregates; assessing stability in both solution and lyophilized states. |
| Intrinsic Tryptophan/Tyrosine Fluorescence | Local environment of aromatic residues. nih.gov | Detecting changes in tertiary structure or exposure of hydrophobic residues (like Tyrosine) to solvent, which often precedes aggregation. |
Mass Spectrometry for Identification and Characterization of Degradation Products
Mass spectrometry (MS) is a cornerstone analytical technique for identifying and characterizing peptide degradation products due to its high sensitivity and accuracy. mass-analytica.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are particularly powerful. nih.govyoutube.com LC-MS separates the parent peptide from its degradation products based on physicochemical properties before they are introduced into the mass spectrometer for mass-to-charge (m/z) analysis. nih.gov This separation allows for the detection and quantification of even low-level impurities. thermofisher.com
High-resolution mass spectrometry can detect the minute mass shifts associated with common degradation events. nih.gov For instance, the deamidation of a glutamine (Gln) residue results in its conversion to glutamic acid (Glu), causing a mass increase of approximately 0.984 Da. nih.govpeakproteins.com Oxidation of residues like tyrosine (Tyr) typically adds 16 Da. nih.gov Hydrolysis involves the cleavage of a peptide bond by water, resulting in smaller peptide fragments. veeprho.comnih.gov
Tandem mass spectrometry (MS/MS) is then employed to determine the exact site of modification. In an MS/MS experiment, the isolated degradation product (precursor ion) is fragmented, and the resulting fragment ions are analyzed. By comparing the fragment ion series of the degraded peptide to that of the original, the specific modified amino acid can be pinpointed. thermofisher.com
Research Findings:
For the peptide this compound, several degradation products can be anticipated under stress conditions (e.g., elevated temperature or extreme pH).
Deamidation: The glutamine (Gln) residue at position 5 is susceptible to deamidation, a common degradation pathway for peptides containing Gln or asparagine. sigmaaldrich.comacs.org This reaction converts the Gln side chain amide into a carboxylic acid, forming a glutamic acid residue and resulting in a mass shift of +0.984 Da. nih.gov
Hydrolysis: Peptide bonds are susceptible to cleavage, particularly at aspartic acid residues, but can occur at other sites as well under acidic or basic conditions. sigmaaldrich.comnih.gov For example, hydrolysis could occur at any of the seven peptide bonds, generating a variety of smaller peptide fragments.
Oxidation: The tyrosine (Tyr) residue at position 6 is prone to oxidation, which would result in a mass increase of +15.99 Da. nih.gov
The table below illustrates potential degradation products of this compound that can be identified using mass spectrometry.
| Degradation Product | Modification Type | Position of Change | Monoisotopic Mass Shift (Da) | Resulting Sequence |
|---|---|---|---|---|
| Deamidated Peptide | Deamidation | Gln (5) | +0.984 | h-Lys-arg-thr-gly-Glu-tyr-lys-leu-oh |
| Oxidized Peptide | Oxidation | Tyr (6) | +15.995 | h-Lys-arg-thr-gly-gln-Tyr(O)-lys-leu-oh |
| Hydrolysis Fragment 1 | Hydrolysis | Between Gly(4)-Gln(5) | Fragmentation | h-Lys-arg-thr-gly-oh |
| Hydrolysis Fragment 2 | Hydrolysis | Between Gly(4)-Gln(5) | Fragmentation | h-Gln-tyr-lys-leu-oh |
Half-life Determination Assays for In Vitro Stability
Determining the in vitro half-life (t½) of a peptide is crucial for predicting its stability under physiological conditions. These assays typically involve incubating the peptide in a relevant biological matrix, such as human plasma or serum, at 37°C. pubcompare.ainih.gov Aliquots are taken at various time points, and the reaction is quenched, often by adding an acid like trichloroacetic acid to precipitate proteins. nih.gov
The concentration of the remaining intact peptide in the supernatant is then quantified using analytical techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS. nih.govpubcompare.ai The peak area corresponding to the intact peptide is measured over time. The half-life is calculated by plotting the natural logarithm of the percentage of remaining peptide against time and determining the time it takes for the concentration to decrease by 50%. researchgate.net
Research Findings:
The stability of peptides in biological fluids like plasma is highly variable and depends on their susceptibility to degradation by proteases. nih.gov Peptides with sequences containing cleavage sites for common proteases (e.g., trypsin cleaves after Lys and Arg) may have very short half-lives. wikipedia.org The peptide this compound contains multiple potential cleavage sites for trypsin-like proteases due to the presence of Lys and Arg residues.
An illustrative in vitro stability assay in human plasma could yield the following data.
| Incubation Time (hours) | Remaining Peptide (%) | ln(% Remaining) |
|---|---|---|
| 0 | 100 | 4.61 |
| 1 | 85 | 4.44 |
| 2 | 72 | 4.28 |
| 4 | 51 | 3.93 |
| 8 | 27 | 3.30 |
| 24 | 5 | 1.61 |
From this representative data, the half-life of this compound in human plasma would be determined to be approximately 4 hours. It is important to note that in vitro half-life can differ from in vivo results, as the latter also includes factors like renal clearance. researchgate.netnih.gov Different matrices, such as serum versus plasma, can also yield different stability results due to the presence or absence of certain proteases and inhibitors activated during the coagulation cascade. nih.gov
Structure Activity Relationship Sar Investigations of the Chemical Compound
Design and Synthesis of Peptide Analogs for SAR Studies
Strategies for designing peptide analogs are diverse and tailored to answer specific questions about the peptide's function. mdpi.comtaylorfrancis.com Common approaches include:
Amino Acid Substitution: Each amino acid in the sequence can be replaced by other natural or unnatural amino acids. For instance, substituting a residue with one of a different chemical class (e.g., replacing a basic lysine (B10760008) with an acidic aspartate or a nonpolar alanine) can reveal the importance of charge and hydrophobicity at that position. nih.govnih.gov
Truncation Analysis: Analogs can be created by systematically removing amino acids from the N-terminus or C-terminus of the peptide. rsc.org This helps to identify the minimal sequence required for biological activity.
Side-Chain Modification: The functional groups on the amino acid side chains can be chemically modified. For example, the length of the side chains of arginine or lysine can be altered to investigate the impact of the spatial presentation of positive charges on activity. nih.govnih.gov
Backbone Modification and Cyclization: To improve stability against proteases and to constrain the peptide into a specific conformation, the peptide backbone can be modified, or the peptide can be cyclized. researchgate.netmdpi.com This can involve creating "head-to-tail" cycles, "side-chain-to-side-chain" cycles, or introducing non-peptide bonds (peptidomimetics). taylorfrancis.comresearchgate.net
A hypothetical set of initial analogs for h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh might explore the roles of the terminal lysine residues and the charged arginine.
| Analog ID | Sequence | Design Rationale |
| Parent | h-Lys -Arg -Thr-Gly-Gln-Tyr-Lys -Leu-oh | Native Peptide |
| A1 | h-Ala -Arg -Thr-Gly-Gln-Tyr-Lys -Leu-oh | Investigate the role of the N-terminal Lysine's positive charge. |
| A2 | h-Lys -Ala -Thr-Gly-Gln-Tyr-Lys -Leu-oh | Examine the importance of the Arginine's guanidinium (B1211019) group. |
| A3 | h-Lys -Arg -Thr-Gly-Gln-Tyr-Ala -Leu-oh | Probe the function of the second Lysine residue. |
| A4 | h-Lys -Arg -Thr-Gly-Gln-Tyr-Lys -Ala -oh | Assess the contribution of the C-terminal Leucine's hydrophobicity. |
Mutational Analysis Techniques (e.g., Alanine (B10760859) Scanning)
A powerful and widely used technique for mutational analysis in SAR studies is alanine scanning mutagenesis . creative-peptides.comgenscript.comwikipedia.org In this approach, each amino acid residue in the peptide is systematically replaced with alanine, one at a time. Alanine is chosen because its small, non-bulky methyl side chain is chemically inert and generally does not alter the main-chain conformation, effectively removing the original side chain's contribution without introducing significant steric or electronic perturbations. wikipedia.org
By comparing the biological activity of each alanine-substituted analog to that of the parent peptide, researchers can identify "hot spots"—amino acid residues whose side chains are critical for biological function. genscript.com A significant drop in activity upon substitution with alanine suggests that the original residue's side chain plays a crucial role in binding to its target or in maintaining the peptide's active conformation. Conversely, if the substitution has little to no effect, it implies that the side chain at that position is not essential for activity.
Below is a hypothetical data table illustrating the results of an alanine scan on this compound.
| Peptide Analog | Sequence | Relative Biological Activity (%) | Interpretation |
| Parent | This compound | 100 | Baseline activity. |
| Ala-1 | h-Ala -Arg-Thr-Gly-Gln-Tyr-Lys-Leu-oh | 25 | The N-terminal Lysine is important for activity. |
| Ala-2 | h-Lys-Ala -Thr-Gly-Gln-Tyr-Lys-Leu-oh | 5 | Arginine at position 2 is critical for activity. |
| Ala-3 | h-Lys-Arg-Ala -Gly-Gln-Tyr-Lys-Leu-oh | 85 | Threonine at position 3 has a minor role. |
| Ala-4 | h-Lys-Arg-Thr-Ala -Gln-Tyr-Lys-Leu-oh | 95 | Glycine (B1666218) at position 4 is likely a spacer. |
| Ala-5 | h-Lys-Arg-Thr-Gly-Ala -Tyr-Lys-Leu-oh | 70 | Glutamine at position 5 contributes to activity. |
| Ala-6 | h-Lys-Arg-Thr-Gly-Gln-Ala -Lys-Leu-oh | 10 | Tyrosine at position 6 is critical for activity. |
| Ala-7 | h-Lys-Arg-Thr-Gly-Gln-Tyr-Ala -Leu-oh | 30 | Lysine at position 7 is important for activity. |
| Ala-8 | h-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Ala -oh | 50 | Leucine (B10760876) at position 8 contributes to activity. |
Conformational Analysis in Relation to Biological Activity
The biological activity of a peptide is not only determined by its amino acid sequence but also by its three-dimensional structure or conformation. nih.govannualreviews.org A flexible peptide in solution may need to adopt a specific conformation to bind to its biological target. Conformational analysis aims to determine the preferred 3D structures of the peptide and its analogs and correlate these structures with their biological potency.
Several experimental and computational techniques are employed for conformational analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques can provide detailed information about the peptide's structure in solution, including inter-proton distances (through Nuclear Overhauser Effect, NOE), backbone torsion angles, and hydrogen bonding patterns. nih.gov
Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure content of a peptide, such as the presence of α-helices, β-sheets, or random coil structures. annualreviews.org
Computational Modeling and Molecular Dynamics (MD) Simulations: These in silico methods can predict the likely conformations of a peptide and simulate its dynamic behavior in a solvent environment, providing insights into its flexibility and preferred structures. nih.gov
For this compound, conformational studies might reveal that the peptide adopts a specific turn or helical structure that is stabilized by interactions between certain side chains. For example, an ionic bond between the positively charged Lys or Arg and a negatively charged residue on its receptor could be crucial for binding. The introduction of conformational constraints, such as cyclization, can lock the peptide into a more active conformation, leading to enhanced potency. mdpi.com
Elucidation of Key Amino Acid Residues and Structural Motifs for Biological Potency
The culmination of SAR investigations is the elucidation of the key amino acid residues and structural motifs that are essential for the peptide's biological potency. nih.gov This is achieved by integrating the findings from analog synthesis, mutational analysis, and conformational studies.
For this compound, the data from the hypothetical alanine scan (Section 5.2) would point to Arginine at position 2 and Tyrosine at position 6 as being critical for its activity. Further investigation might involve creating analogs with more subtle substitutions at these positions to understand the specific properties required. For example, replacing Arginine with Lysine (another basic residue) could determine if the positive charge alone is sufficient, or if the specific geometry of the guanidinium group of Arginine is necessary. nih.gov Similarly, substituting Tyrosine with Phenylalanine (removing the hydroxyl group) would clarify the importance of hydrogen bonding capability versus aromaticity at that position.
The presence of the Lys-Arg sequence at the N-terminus and the Gln-Tyr-Lys motif in the center are potential structural motifs. The charged residues (Lys and Arg) are often involved in electrostatic interactions with biological targets. nih.govnih.gov The Tyrosine residue, with its aromatic ring and hydroxyl group, can participate in hydrophobic and hydrogen-bonding interactions. nih.gov The flexible Glycine residue might act as a hinge, allowing the peptide to adopt a specific conformation required for receptor binding.
A summary table of key residues and their potential roles could be constructed as follows:
| Position | Residue | Inferred Role from SAR | Potential Interactions |
| 1 | Lysine | Important | Electrostatic interactions, hydrogen bonding. |
| 2 | Arginine | Critical | Key electrostatic interactions, specific hydrogen bonding via guanidinium group. |
| 3 | Threonine | Minor Role | May contribute to solubility or minor hydrogen bonding. |
| 4 | Glycine | Spacer | Provides conformational flexibility. |
| 5 | Glutamine | Contributory | Hydrogen bonding via side-chain amide. |
| 6 | Tyrosine | Critical | Aromatic stacking, hydrogen bonding via hydroxyl group. |
| 7 | Lysine | Important | Electrostatic interactions, hydrogen bonding. |
| 8 | Leucine | Contributory | Hydrophobic interactions. |
Through this iterative process of design, synthesis, and analysis, a comprehensive understanding of the structure-activity relationship of this compound can be developed, paving the way for the creation of new and improved peptide-based therapeutics.
Computational Approaches for Peptide Studies of the Chemical Compound
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used to understand how a peptide like h-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH might interact with a biological receptor. acs.org
Prediction of Binding Modes and Affinity with Target Molecules
A primary application of molecular docking is to predict the binding conformation and estimate the binding affinity of the peptide with various target molecules, such as proteins and receptors. The process involves sampling a vast number of possible orientations and conformations of the peptide within the binding site of the target. A scoring function is then used to rank these poses, providing an estimation of the binding strength, often expressed as a binding energy or score. acs.org
These predictions are critical for identifying potential biological partners for the peptide and for generating initial structural models of the peptide-protein complex. For instance, docking simulations could reveal which amino acid residues of this compound are crucial for the interaction and which residues of the target protein form the binding pocket. This information is foundational for understanding the peptide's mechanism of action.
Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues of the Peptide | Key Interacting Residues of the Kinase |
|---|---|---|---|
| AutoDock Vina | -9.8 | Lys1, Arg2, Tyr6 | Glu120, Asp184, Phe186 |
| HADDOCK | -85.2 (HADDOCK Score) | Arg2, Gln5, Lys7 | Asp184, Lys72, Tyr188 |
Application of Template-Based and Template-Free Docking Algorithms
The challenge of predicting peptide-protein interactions is amplified by the inherent flexibility of peptides. nih.gov Computational docking algorithms are broadly categorized into template-based and template-free approaches to address this. nih.govoup.com
Template-based docking relies on the existence of experimentally determined structures of similar peptide-protein complexes. nih.govnih.gov If a homologous complex is available in structural databases, its structure can be used as a template to model the interaction of this compound with its target. nih.gov This approach is generally faster and can be more accurate, provided a suitable template is available. springernature.com
Template-free (or ab initio) docking , on the other hand, does not require a template structure. nih.govoup.com These methods perform a global search of the conformational and orientational space of the peptide on the protein surface to find the best fit. nih.gov While computationally more intensive, template-free docking is essential when no structural information about similar complexes exists and is capable of discovering novel binding modes. oup.comspringernature.com Given the high flexibility of peptides, template-free docking often involves sophisticated sampling algorithms to explore the peptide's conformational landscape. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the system evolves over time. americanpeptidesociety.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on their movements and interactions. americanpeptidesociety.orgbonvinlab.org
Analysis of Conformational Flexibility and Transitions
Peptides in solution are typically not static but exist as an ensemble of different conformations. MD simulations are a powerful tool for exploring the conformational landscape of this compound. nih.govwustl.edu By simulating the peptide in an explicit solvent environment, researchers can observe its folding and unfolding events, identify stable secondary structures (like helices or turns), and characterize the transitions between different conformational states. americanpeptidesociety.orgnih.gov This analysis is crucial as the peptide's conformation can significantly influence its ability to bind to a target. researchgate.net
Illustrative Conformational States of this compound from a 500 ns MD Simulation
| Conformational State | Population (%) | Dominant Secondary Structure | Average Radius of Gyration (Å) |
|---|---|---|---|
| Extended | 45 | None (Random Coil) | 8.2 |
| Bent | 35 | Beta-turn at Gly4-Gln5 | 6.5 |
| Compact Globule | 15 | None (Collapsed Coil) | 5.1 |
Simulation of Protein-Peptide Interaction Dynamics
MD simulations are extensively used to refine the static models obtained from docking and to study the stability of the predicted peptide-protein complex. nih.govacs.org Starting from a docked pose, an MD simulation can reveal whether the peptide remains stably bound or dissociates from the target. researchgate.net These simulations provide a detailed view of the dynamic interplay of forces, such as hydrogen bonds and electrostatic and van der Waals interactions, that stabilize the complex. nih.gov Furthermore, MD can capture induced-fit effects, where the protein and/or peptide undergo conformational changes upon binding to optimize their interaction. nih.gov
Calculation of Binding Free Energies (e.g., MM/GBSA)
A significant application of MD simulations is the calculation of binding free energies, which provide a more accurate estimate of binding affinity than docking scores. rsc.orgacs.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate binding free energies. nih.govresearchgate.net
The MM/GBSA approach calculates the free energy of the complex, the protein, and the peptide individually. The binding free energy is then obtained by taking the difference between the free energy of the complex and the sum of the free energies of the individual components. nih.gov This method accounts for changes in electrostatic and van der Waals energies, as well as the energy associated with solvation, providing a robust estimation of the binding affinity. researchgate.netacs.org
Illustrative MM/GBSA Binding Free Energy Calculation for the this compound-Kinase Complex
| Energy Component | Average Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.8 |
| Electrostatic Energy (ΔE_elec) | -110.2 |
| Polar Solvation Energy (ΔG_polar) | +125.5 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -6.3 |
| Binding Free Energy (ΔG_bind) | -36.8 |
Utilization of Accelerated Molecular Dynamics (e.g., GaMD)
Conventional molecular dynamics (cMD) simulations are often limited by the long timescales required to observe significant conformational changes or binding and unbinding events of peptides. nih.govnih.gov The high flexibility of peptides like this compound makes it particularly challenging to sufficiently sample their conformational space using cMD. researchgate.net To overcome this limitation, enhanced sampling techniques such as Gaussian Accelerated Molecular Dynamics (GaMD) are employed. nih.gov
GaMD works by adding a harmonic boost potential to the system's potential energy surface, which effectively smooths the energy landscape and reduces the energy barriers between different conformational states. nih.govbiorxiv.org This allows for the observation of large-scale conformational changes and rare events, such as peptide folding or binding to a receptor, within computationally accessible timescales. nih.gov A key advantage of GaMD is that it does not require predefined reaction coordinates, offering an unconstrained view of the peptide's dynamics. aip.org
For the peptide this compound, a specialized version called Peptide GaMD (Pep-GaMD) could be particularly effective. nih.govnih.gov Pep-GaMD selectively boosts the potential energy of the peptide to model its high flexibility, and a dual-boost algorithm can be applied to the remaining system to facilitate the simulation of binding and unbinding events. nih.govaip.org Through microsecond-scale Pep-GaMD simulations, it is possible to capture repetitive dissociation and binding events, which allows for the calculation of thermodynamic and kinetic parameters like binding free energies and kinetic rate constants. nih.govh-its.org The results from such simulations can provide deep insights into the mechanisms of interaction, which often involve long-range electrostatic interactions and conformational selection. nih.gov
The free energy landscape of this compound can be constructed from GaMD simulations, revealing the relative stabilities of different conformational states. nih.govresearchgate.net This landscape can help identify the most populated and thus most likely bioactive conformations of the peptide.
Table 1: Hypothetical GaMD Simulation Parameters for this compound
| Parameter | Value | Description |
| System | This compound in explicit water | The peptide is solvated in a water box with counter-ions. |
| Force Field | AMBER ff14SB | A standard force field for protein and peptide simulations. |
| Simulation Time | 1 µs | The duration of the GaMD simulation. |
| GaMD Boost | Dual-boost Pep-GaMD | Selective boost on the peptide and a second boost on the system. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Standard pressure. |
Quantum Chemical Calculations for Electronic Properties
To gain a deeper understanding of the chemical reactivity and electronic nature of this compound, quantum chemical calculations are indispensable. cuni.cz Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), can be used to investigate the electronic structure of the peptide. researchgate.netnih.gov These calculations provide insights into properties that are governed by the electronic distribution within the molecule. nih.govnih.gov
For a peptide like this compound, DFT calculations can be employed to determine a range of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and stability. researchgate.net The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to identify regions that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. researchgate.net
Furthermore, quantum chemical calculations can be used to accurately determine the partial charges on each atom, which is a significant improvement over the fixed charges used in classical force fields. acs.org This information is vital for understanding intermolecular interactions, such as hydrogen bonding and salt bridges, which are critical for the peptide's structure and function. cuni.cz While computationally intensive, these methods provide a level of detail about the electronic properties that is not accessible through molecular mechanics approaches. nih.govacs.org Recent advancements even allow for the application of quantum mechanical methods to study electron transport through peptides, a property that is highly dependent on the peptide's secondary structure. nih.gov
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability. |
| Dipole Moment | 15.3 D | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential | Negative potential around Gln and C-terminus; Positive potential around Lys and Arg side chains. | Predicts sites for intermolecular interactions. |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For peptides like this compound, QSAR can be a powerful tool for predicting the activity of novel, related peptide sequences without the need for extensive experimental testing. sddn.es
The first step in developing a QSAR model is to generate a set of numerical descriptors that characterize the structure of the peptides. nih.gov For peptides, these descriptors are often derived from the physicochemical properties of the constituent amino acids. nih.govacs.org A wide array of descriptors can be used, including those related to hydrophobicity, volume, charge, and steric properties. acs.orgproquest.com These descriptors can be calculated for each amino acid in the sequence and then combined to represent the entire peptide.
Once the descriptors are calculated for a training set of peptides with known biological activities, a statistical model is built using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). proquest.comnih.gov This model can then be used to predict the activity of new peptides, such as analogs of this compound where one or more amino acids have been substituted. The predictive power of a QSAR model is assessed through validation techniques, often using an external test set of compounds. nih.gov While QSAR is a valuable tool, the quality of the models can be influenced by the quality of the dataset and the choice of descriptors. rsc.org
Table 3: Hypothetical QSAR Data for Analogs of this compound
| Peptide Sequence | Descriptor 1 (Hydrophobicity Index) | Descriptor 2 (Molecular Weight) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| K-R-T-G-Q-Y-K-L-OH | 35.2 | 993.2 | 12.5 | 13.1 |
| A-R-T-G-Q-Y-K-L-OH | 38.9 | 935.1 | 25.1 | 24.5 |
| K-A-T-G-Q-Y-K-L-OH | 33.1 | 908.1 | 18.3 | 17.9 |
| K-R-A-G-Q-Y-K-L-OH | 36.8 | 937.1 | 15.8 | 16.2 |
| K-R-T-G-Q-F-K-L-OH | 42.5 | 1009.2 | 8.2 | 8.9 |
Machine Learning and Deep Learning Approaches in Peptide Prediction and Interaction Studies
In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful computational tools in peptide research, offering enhanced accuracy and efficiency over traditional methods for predicting peptide properties and interactions. rsc.orgnih.govresearchgate.netsemanticscholar.orgnih.gov These approaches are particularly well-suited for handling the vast and complex datasets generated in peptide science. oup.com
For the peptide this compound, ML models could be trained to predict a wide range of properties, such as its binding affinity to a specific protein target, its antimicrobial activity, or its cell-penetrating capabilities. frontiersin.org Common ML algorithms used for such tasks include Support Vector Machines (SVM) and Random Forests (RF). nih.gov These models learn from features extracted from the peptide sequence, which can include physicochemical properties, amino acid composition, and sequence motifs. acs.org
Deep learning models, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can automatically learn relevant features from the raw peptide sequence, bypassing the need for manual feature engineering. nih.gov This makes them particularly powerful for discovering novel patterns and relationships in large peptide datasets. nih.gov Generative deep learning models, like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can even be used to design entirely new peptide sequences with desired properties, opening up new avenues for therapeutic peptide discovery. nih.govoup.com These advanced models can learn the underlying distribution of a set of peptides and then generate new sequences that are likely to possess similar activities. oup.com
Table 4: Hypothetical Machine Learning Model Performance for Predicting Peptide-Protein Interactions
| Model | Features | Accuracy | Precision | Recall | F1-Score |
| Support Vector Machine | Physicochemical Properties | 0.85 | 0.82 | 0.88 | 0.85 |
| Random Forest | Amino Acid Composition | 0.88 | 0.86 | 0.90 | 0.88 |
| Convolutional Neural Network | Raw Sequence | 0.92 | 0.91 | 0.93 | 0.92 |
| Recurrent Neural Network | Raw Sequence | 0.91 | 0.90 | 0.92 | 0.91 |
Following a comprehensive search for scientific literature on the chemical compound this compound, it has been determined that there is no available data corresponding to the specific mechanistic studies requested in the provided outline.
Extensive searches were conducted to find information regarding in vitro mechanistic investigations, including receptor binding assays (radioligand competition binding studies, fluorescence-based binding assays, and surface plasmon resonance), enzyme inhibition or activation assays, and cell-based assays for functional response and cellular effects for this specific peptide.
Mechanistic Studies of Biological Function of the Chemical Compound
In Vitro Mechanistic Investigations
Cell-Based Assays for Functional Response and Cellular Effects
Cellular Uptake and Internalization Studies
The cellular uptake of h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh is intrinsically linked to its interaction with its cognate receptors, the Fibroblast Growth Factor Receptors (FGFRs), which are present on the cell surface. While direct studies on the internalization of the unconjugated peptide are limited, research on a modified version provides insights into its potential for cellular entry.
A study investigating drug delivery systems utilized a variant of this peptide with a C-terminal cysteine (KRTGQYKLC) conjugated to liposomes. These peptide-conjugated liposomes were observed to be taken up by NIH3T3 cells, which have a high expression of FGFRs. This uptake was significantly enhanced by pretreatment with bFGF, suggesting that the peptide facilitates internalization through a receptor-mediated pathway. The peptide-BSA conjugate was found to bind to bFGF, which then interacts with the FGFR, implying a co-operative binding mechanism for cellular uptake of the conjugate.
FGFRs themselves are known to be internalized through various endocytic mechanisms. Upon ligand binding, FGFRs can be internalized and sorted into endosomes, where they are either targeted for lysosomal degradation or recycled back to the plasma membrane nih.gov. The specific route of internalization can be dependent on the receptor type and associated proteins nih.gov. While it is plausible that the binding of the this compound peptide could influence this process, specific studies detailing the internalization of the peptide itself are not yet available.
Table 1: Cellular Uptake and Internalization Studies
| Compound Variant | Delivery System | Cell Line | Key Findings |
|---|---|---|---|
| KRTGQYKLC | Liposomes, BSA conjugate | NIH3T3 | Enhanced uptake in the presence of bFGF, suggesting receptor-mediated internalization of the conjugate. |
| This compound | Unconjugated | Not specified | Direct internalization studies are limited. |
Intracellular Localization and Trafficking
Once internalized, the intracellular fate of the this compound peptide is a critical aspect of its biological activity. However, there is a notable lack of direct experimental evidence tracking the specific intracellular localization and trafficking of this peptide.
General knowledge of FGFR trafficking provides a framework for potential pathways. After endocytosis, FGFRs are transported to endosomes. From this sorting station, their path can diverge towards degradation in lysosomes, which would terminate the signal, or recycling back to the cell surface, which allows for sustained signaling. The ubiquitination of the receptor is a key determinant in this sorting process nih.gov.
It is known that FGFRs can also be transported to other cellular compartments, including the nucleus and mitochondria, where they can directly influence gene expression and cellular metabolism nih.gov. Full-length FGFRs can translocate to the nucleus after endocytosis, or soluble fragments can be released through proteolytic processing and then targeted to the nucleus nih.gov. Whether the antagonist peptide this compound influences these trafficking decisions or is trafficked along with the receptor to these compartments remains an area for future investigation.
Analysis of Downstream Signaling Pathways and Gene Expression
The primary mechanism of action of this compound is the antagonism of FGFR, which leads to the inhibition of its downstream signaling cascades. FGFR activation typically triggers several major pathways, including the Ras-MAPK (mitogen-activated protein kinase) pathway and the PI3K (phosphatidylinositol-3-kinase)-Akt pathway, which are crucial for cell proliferation, survival, and differentiation nih.gov.
As an antagonist, the peptide this compound is expected to suppress these pathways. This has been demonstrated in a study where a peptide antagonist of bFGF, when injected into a mouse model of breast cancer, led to a reduction in the levels of phosphorylated Akt (p-AKT) and phosphorylated ERK (p-ERK), which are key components of the PI3K-Akt and MAPK pathways, respectively. While this study did not specify the exact 119-126 sequence, it supports the general mechanism of FGFR antagonist peptides.
The inhibition of these signaling pathways would subsequently lead to changes in gene expression. For instance, the MAPK and PI3K-Akt pathways regulate the activity of numerous transcription factors that control the expression of genes involved in the cell cycle, apoptosis, and angiogenesis. Therefore, treatment with this compound would be predicted to alter the expression of these target genes. However, specific gene expression profiling studies in response to this particular peptide have not been extensively reported. General studies on FGFR inhibitors have shown that they can modulate the expression of genes such as those regulated by the transcription factor c-Myc.
Table 2: Impact on Downstream Signaling Pathways
| Signaling Pathway | Key Proteins | Effect of this compound |
|---|---|---|
| Ras-MAPK | ERK | Inhibition (reduced p-ERK levels observed with a bFGF antagonist peptide) |
| PI3K-Akt | Akt | Inhibition (reduced p-AKT levels observed with a bFGF antagonist peptide) |
| STAT | STAT | Potential inhibition, as it is a downstream effector of FGFR. |
| PLCγ | PLCγ | Potential inhibition, as it is a downstream effector of FGFR. |
Elucidation of Molecular Mechanisms
Identification of Cognate Receptors and Binding Partners
The primary cognate receptors for the this compound peptide are the Fibroblast Growth Factor Receptors (FGFRs). This family of receptor tyrosine kinases consists of four main members, FGFR1, FGFR2, FGFR3, and FGFR4. The peptide corresponds to a sequence within bFGF (FGF2), a natural ligand for these receptors.
Characterization of Peptide-Protein Interaction Interfaces
The interaction between this compound and its FGFR target occurs at the extracellular ligand-binding domain of the receptor. Structural studies of the full-length bFGF in complex with FGFR have revealed that the D2 and D3 immunoglobulin-like domains of the receptor are crucial for ligand binding. The 119-126 sequence of bFGF, from which this peptide is derived, is located in a surface loop region of the protein.
While a high-resolution crystal or NMR structure of the this compound peptide in complex with an FGFR is not currently available, the existing structural data for the full-length protein complex provides a basis for understanding the interaction. The peptide likely occupies a part of the binding pocket on the FGFR that would normally be engaged by the corresponding loop of the bFGF protein. The functional importance of this peptide's structure is highlighted by a study showing that a cyclic version of the 118-126 fragment of FGF2 had more potent anti-tumor effects than its linear counterpart, suggesting that the conformation of this loop is critical for its inhibitory activity portlandpress.com.
Peptide Engineering and Design Strategies for the Chemical Compound
Strategies to Enhance Peptide Stability
Enhancing the stability of a peptide like h-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH is crucial for improving its therapeutic viability. This involves chemical modifications designed to protect it from enzymatic degradation.
The free amino (N-terminus) and carboxyl (C-terminus) ends of a linear peptide are primary targets for exopeptidases. Modifying these termini can neutralize their charge and create a structure that more closely resembles a native protein, thereby increasing resistance to enzymatic breakdown and potentially enhancing biological activity. lifetein.comlifetein.com
N-terminal Acetylation: The addition of an acetyl group to the N-terminal lysine (B10760008) of this compound would remove the positive charge of the primary amine. This modification is known to improve stability against aminopeptidases. researchgate.netnih.gov In some cases, N-terminal acetylation can also lead to a more helical conformation. researchgate.net
C-terminal Amidation: Replacing the C-terminal carboxyl group (-OH) of leucine (B10760876) with an amide group (-NH2) neutralizes the negative charge. lifetein.com This modification is frequently used to enhance the stability, activity, and shelf-life of therapeutic peptides. lifetein.commdpi.com
| Modification | Target Site | Primary Purpose | Potential Outcome |
|---|---|---|---|
| N-acetylation | N-terminal Lysine | Block aminopeptidase (B13392206) degradation, remove positive charge | Increased plasma half-life, altered receptor interaction |
| C-amidation | C-terminal Leucine | Block carboxypeptidase degradation, remove negative charge | Increased stability, enhanced biological activity |
| N-methylation | N-terminal Lysine | Increase steric hindrance, reduce hydrogen bonding | Improved stability and cell permeability |
Transforming a linear peptide into a cyclic one is a powerful strategy to enhance stability and receptor binding affinity. Cyclization restricts the peptide's conformational freedom, which can pre-organize it into its bioactive shape and make it less susceptible to proteases. nih.gov For the peptide this compound, several cyclization strategies could be employed:
Head-to-Tail Cyclization: Forming an amide bond between the N-terminal lysine and the C-terminal leucine.
Side-Chain Cyclization: The presence of two lysine residues provides an opportunity for side-chain to side-chain cyclization or side-chain to terminus cyclization, for example, by forming a lactam bridge.
| Property | Linear Peptide | Cyclic Analog |
|---|---|---|
| Conformational Flexibility | High | Low / Restricted |
| Proteolytic Stability | Generally low | Generally high |
| Receptor Affinity | Variable | Potentially higher due to pre-organization |
| Synthesis Complexity | Lower | Higher |
Proteases are stereospecific enzymes that typically recognize and cleave peptide bonds between L-amino acids. Substituting one or more of these with their D-enantiomers can render the peptide resistant to proteolysis. nih.govtandfonline.com For this compound, strategic replacement of L-amino acids at or near known protease cleavage sites (e.g., after the basic residues Lys and Arg) with their D-counterparts could significantly improve stability. nih.gov However, such substitutions must be carefully evaluated, as they can sometimes disrupt the secondary structure required for biological activity. nih.govmdpi.com Partial D-amino acid substitution, particularly at the termini, is often a successful strategy to improve stability while preserving activity. nih.govpnas.org
| Modification Type | Example | Purpose in Peptide Design |
|---|---|---|
| D-Amino Acid | D-Lysine | Increase resistance to proteolysis |
| N-methylated Amino Acid | N-methyl-Arginine | Enhance stability and membrane permeability |
| Beta-Amino Acid | β-Alanine | Induce specific secondary structures, increase stability |
Attaching polymers or lipid chains to a peptide can dramatically improve its pharmacokinetic profile by increasing its size and solubility.
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic shield around the peptide, which can reduce renal clearance and protect it from enzymatic degradation, thereby extending its circulating half-life. frontiersin.orgresearchgate.netnih.gov The two lysine residues in this compound offer ideal sites for site-specific PEGylation via their side-chain amino groups.
Fatty Chain Modification (Lipidation): Acylating the peptide with a fatty acid (e.g., palmitic or myristic acid) can promote binding to serum albumin, which acts as a carrier and significantly prolongs the peptide's half-life. tandfonline.comnih.govnih.gov This modification can also enhance cellular uptake. nih.gov The lysine residues are again prime candidates for such modification.
| Strategy | Description | Primary Advantages | Potential Attachment Site on Peptide |
|---|---|---|---|
| PEGylation | Covalent attachment of polyethylene glycol chains | Increased half-life, reduced immunogenicity, improved solubility nih.gov | ε-amino group of Lysine |
| Fatty Acid Acylation | Covalent attachment of a lipid chain | Extended half-life via albumin binding, enhanced cell penetration nih.govnih.gov | ε-amino group of Lysine |
Rational Design Based on Established Structure-Activity Relationships
Rational design aims to optimize a peptide's function by systematically modifying its sequence based on an understanding of how each amino acid contributes to its activity (Structure-Activity Relationship, or SAR). nih.govnih.gov A common technique is an "alanine scan," where each amino acid in the sequence is individually replaced with alanine (B10760859) to determine its importance for biological function. For this compound, an alanine scan would reveal which residues are critical for its activity and which can be modified without functional loss. For example, if replacing Tyrosine with Alanine abolishes activity, it suggests the aromatic side chain of Tyrosine is a key part of the pharmacophore. This information is invaluable for designing more potent and selective analogs. rsc.org
| Original Peptide | Substituted Analog | Hypothetical Relative Activity (%) | Interpretation |
|---|---|---|---|
| -Lys-Arg-Thr-Gly-Gln -Tyr-Lys-Leu- | -Lys-Arg-Thr-Gly-Ala -Tyr-Lys-Leu- | 90% | Gln side chain not critical for activity |
| -Lys-Arg-Thr-Gly-Gln-Tyr -Lys-Leu- | -Lys-Arg-Thr-Gly-Gln-Ala -Lys-Leu- | 5% | Tyr side chain is critical for activity |
| -Lys-Arg -Thr-Gly-Gln-Tyr-Lys-Leu- | -Lys-Ala -Thr-Gly-Gln-Tyr-Lys-Leu- | 15% | Arg side chain is important for activity |
Computational Design Approaches for Optimized Peptide Analogs
In silico methods are now integral to peptide design, allowing for the rapid evaluation of thousands of potential analogs before undertaking costly and time-consuming synthesis. nih.govunits.itresearchgate.net These computational tools can predict how modifications will affect a peptide's structure, stability, and binding affinity. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in a biological environment (e.g., in water or near a cell membrane), providing insights into its conformational preferences and stability. americanpeptidesociety.orgnih.govkcl.ac.ukacs.org This allows researchers to predict how modifications like cyclization or D-amino acid substitution might alter its structure and interactions.
Structure-Based Design Software (e.g., Rosetta): If the structure of the peptide's target is known, software like Rosetta can be used to design novel peptide sequences or optimize existing ones for enhanced binding. nih.govnih.govrosettacommons.org For instance, Rosetta could be used to explore which amino acid substitutions in the this compound sequence would improve its interaction with a target receptor. nih.gov
Machine Learning and AI (e.g., AlphaFold): Advanced AI tools like AlphaFold can now predict the three-dimensional structure of peptides with high accuracy from their sequence alone. jpt.comnih.govbiorxiv.org This is particularly powerful for designing conformationally constrained peptides, such as cyclic analogs, and predicting the structural consequences of modifications before they are synthesized. jpt.comnih.gov
| Computational Tool/Method | Primary Application | Relevance to this compound Design |
|---|---|---|
| Molecular Dynamics (MD) | Simulating peptide motion and conformational stability americanpeptidesociety.org | Predicting the structural impact of modifications and assessing stability |
| Rosetta | Protein and peptide structure prediction and design unc.edu | Designing analogs with improved binding affinity to a known target nih.gov |
| AlphaFold | High-accuracy structure prediction from sequence biorxiv.org | Modeling the 3D structure of linear and cyclic analogs to guide design jpt.com |
| QSAR Modeling | Correlating chemical structure with biological activity acs.org | Predicting the activity of new analogs based on physicochemical properties |
Concluding Remarks and Future Research Perspectives for the Chemical Compound
Integration of Experimental and Computational Methodologies in Peptide Research
The advancement of knowledge for any peptide, including h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh, is critically dependent on the seamless integration of experimental and computational approaches. nih.gov This synergy accelerates discovery and enhances the reliability of findings. Computational methods can navigate vast design spaces to predict peptide structure, function, and interactions, thereby guiding more focused and efficient experimental validation. nih.govresearchgate.net In turn, experimental data provides the real-world validation needed to refine and improve computational models. acs.org
Molecular dynamics (MD) simulations are a key computational tool for exploring the relationship between a peptide's structure, dynamics, and function. acs.org For this compound, MD simulations could predict its three-dimensional conformation, flexibility, and potential interactions with biological targets like cell membranes or receptor proteins. acs.org These computational predictions would then inform experimental work, such as the chemical synthesis of the peptide and the design of relevant bioassays.
The following table outlines how a combined methodological approach could be applied to characterize this compound.
Table 1: Integrated Methodologies for the Study of this compound
| Methodology (Experimental/Computational) | Specific Application to this compound |
| Experimental | |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the this compound sequence for in vitro and in vivo studies. ethz.ch |
| High-Performance Liquid Chromatography (HPLC) | Purification and quality control of the synthesized peptide to ensure high purity for reliable experimental results. |
| Mass Spectrometry (MS) | Confirmation of the correct molecular weight and sequence of the synthesized peptide. |
| Circular Dichroism (CD) Spectroscopy | Experimental determination of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) in various solvent conditions. |
| In Vitro Bioassays | Screening for biological activity, such as antimicrobial, anticancer, or receptor-binding functions, based on computational predictions. nih.gov |
| Computational | |
| Homology Modeling / Ab Initio Modeling | Prediction of the three-dimensional structure of the peptide. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulating the peptide's dynamic behavior in an aqueous environment or in the presence of a biological membrane to understand its stability and interaction mechanisms. acs.org |
| Machine Learning / Deep Learning | Predicting potential biological functions (e.g., antimicrobial, cell-penetrating) by comparing its sequence to large databases of known peptides. nih.govnumberanalytics.com |
| Virtual Screening and Docking | Identifying potential binding partners (receptors, enzymes, proteins) by computationally screening libraries of biological targets. researchgate.net |
Identified Challenges and Future Opportunities in Advancing Knowledge of the Specific Peptide
The path to understanding the full potential of this compound involves overcoming several key challenges inherent in peptide research. However, these challenges also present significant opportunities for innovation and discovery. nih.gov
One of the primary challenges is the peptide's synthesis and manufacturing. Traditional peptide synthesis can be an environmentally taxing process that generates considerable waste. nih.gov A key opportunity, therefore, lies in applying "green" chemistry principles to develop more sustainable and cost-effective synthesis methods for this peptide. tandfonline.comnih.gov
A further challenge for any novel peptide is the initial discovery of its biological function. ethz.ch Without prior knowledge, identifying the role of this compound requires extensive screening. This is where a significant opportunity arises from the use of de novo discovery methods and AI. ethz.ch Computational platforms can predict potential functions and targets, transforming a "fishing expedition" into a more targeted, hypothesis-driven investigation. nih.gov The ability of peptides to modulate protein-protein interactions—a difficult target for many small-molecule drugs—represents a particularly valuable therapeutic opportunity. nih.govnih.gov
The inherent stability of a peptide is another critical consideration. Peptides can be susceptible to degradation by proteases in the body, which can limit their therapeutic application. ethz.ch Research into modifying the structure of this compound, for example, by incorporating non-natural amino acids, could enhance its metabolic stability. ethz.ch
The following table summarizes the main challenges and the corresponding future opportunities for advancing the study of this peptide.
Table 2: Challenges and Opportunities for this compound
| Challenge | Future Opportunity |
| High Cost and Environmental Impact of Synthesis | Development and application of "green" and sustainable chemical synthesis processes to reduce waste and cost. tandfonline.comnih.gov |
| Unknown Biological Function and Mechanism of Action | Utilization of AI, machine learning, and de novo discovery platforms to predict functions and guide experimental screening for novel therapeutic applications. nih.govethz.ch |
| Potential for In Vivo Instability (Proteolytic Degradation) | Rational design of peptide analogues with modified backbones or non-natural amino acids to improve stability and pharmacokinetic properties. ethz.ch |
| Targeting Difficult Disease Pathways | Exploration of the peptide's ability to modulate challenging drug targets like protein-protein interactions. nih.govnih.gov |
| Limited Clinical and Commercial Viability for a Single Peptide | Investigation into pleiotropic effects, where a single peptide agonist might target various conditions, thereby broadening its potential clinical applications. tandfonline.com |
Q & A
Q. How can researchers avoid confirmation bias when interpreting peptide-protein interaction data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
